

A Comprehensive Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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Introduction

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide.[1][2][3] Repaglinide is an oral hypoglycemic agent used for the treatment of type II non-insulin-dependent diabetes mellitus (NIDDM).[3] This compound belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β -cells.[3] The efficient and cost-effective synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is therefore of significant interest in pharmaceutical process research and development. This document provides an in-depth overview of its synthesis, properties, and the experimental protocols involved.

Physicochemical Properties

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a white to pale yellow solid.[2] Its key physicochemical properties are summarized in the table below.

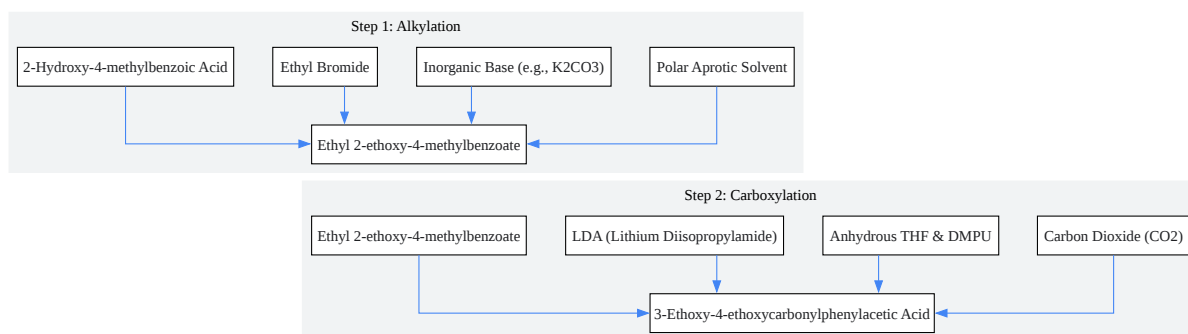
Property	Value	Source
IUPAC Name	2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid	[4] [5]
Molecular Formula	C ₁₃ H ₁₆ O ₅	[4] [5]
Molecular Weight	252.26 g/mol	[4] [6]
Melting Point	75-80 °C	[2] [5]
Boiling Point	414.8 °C at 760 mmHg	[2] [5]
Density	1.191 g/cm ³	[2] [5]
InChIKey	OTGSESBEJUHCES-UHFFFAOYSA-N	[4] [5]
CAS Number	99469-99-5	[4] [5]

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

Several synthetic routes for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed protocols for prominent synthetic methods.

Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This commercially viable method involves the alkylation of 2-hydroxy-4-methylbenzoic acid, followed by deprotonation and carboxylation.[\[1\]](#) The overall yield is reported to be 72.7%.[\[1\]](#)



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Diagram 1: Synthesis workflow starting from 2-Hydroxy-4-methylbenzoic Acid.

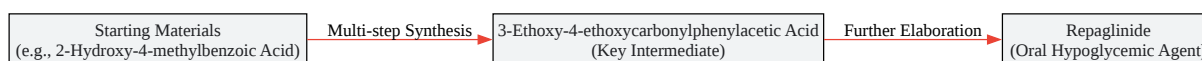
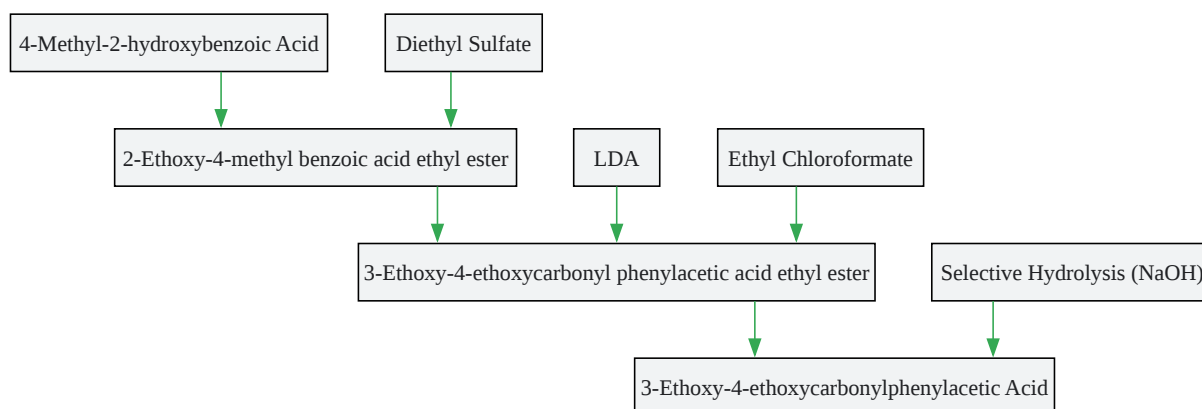
Experimental Protocol:

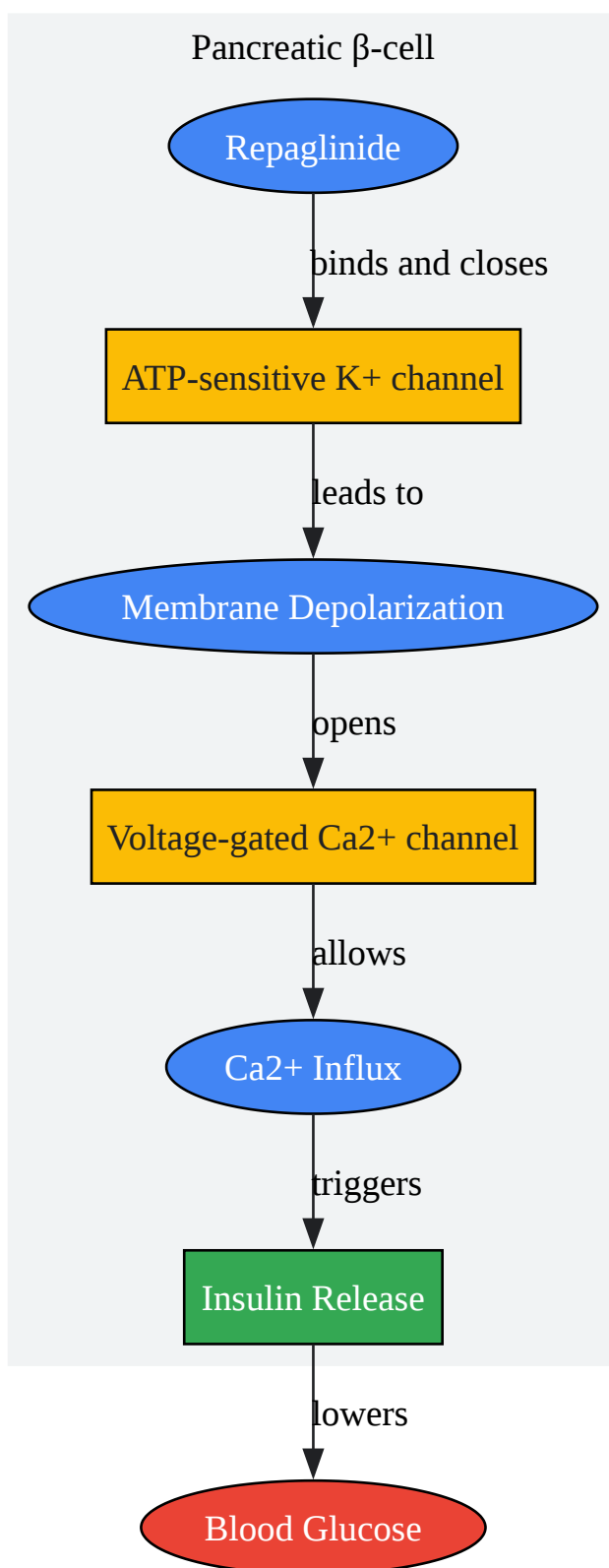
- Preparation of Ethyl 2-ethoxy-4-methylbenzoate: 2-Hydroxy-4-methylbenzoic acid is alkylated using ethyl bromide in a polar aprotic solvent in the presence of an inorganic base. [\[1\]](#)
- Formation of Lithium Diisopropylamide (LDA): Under a nitrogen atmosphere, n-butyllithium (15% w/w solution in hexane) is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. The mixture is stirred for 30 minutes. [\[1\]](#)
- Carboxylation: The mixture is cooled to -75 °C, and anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly at -75 °C, and the mixture is stirred for 2 hours. [\[1\]](#)

- Quenching: Carbon dioxide gas is purged into the reaction mixture at -75 °C until the dark red color disappears. The mixture is stirred for an additional 30 minutes at -75 to -70 °C.[1]
- Workup and Isolation: The reaction is brought to 10 °C, diluted with water, and extracted with hexanes. The aqueous layer is acidified to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid and extracted with dichloromethane. The combined organic layers are washed with water and concentrated in vacuo. The resulting oil solidifies upon standing to yield the final product.[1]

Synthesis from 4-Methyl-2-hydroxybenzoic Acid

This alternative route involves simultaneous esterification and etherification, followed by carbanion formation and carboxylation with ethyl chloroformate.[2]





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